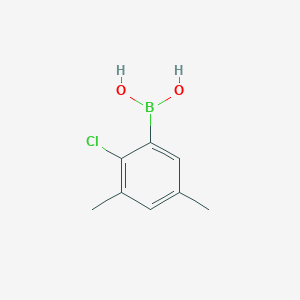

(2-氯-3,5-二甲苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2-Chloro-3,5-dimethylphenyl)boronic acid” is a type of organoboron compound. Organoboron compounds are generally stable, readily prepared, and environmentally benign, making them important to organic synthesis . They are used as reactants in palladium-catalyzed Suzuki coupling reactions .

Synthesis Analysis

The synthesis of “(2-Chloro-3,5-dimethylphenyl)boronic acid” involves the reaction of 3,5-dimethylphenylmagnesium bromide with trimethyl borate . This forms the ester, which is then hydrolyzed to produce the boronic acid . Protodeboronation of pinacol boronic esters is also possible, utilizing a radical approach .Molecular Structure Analysis

The molecular formula of “(2-Chloro-3,5-dimethylphenyl)boronic acid” is C8H10BClO2 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids, such as “(2-Chloro-3,5-dimethylphenyl)boronic acid”, are commonly used in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical and Chemical Properties Analysis

Boronic acids are soluble in most polar organic solvents and are poorly soluble in hexanes and carbon tetrachloride . They are generally stable and easy to handle .科学研究应用

1. 催化和交叉偶联反应

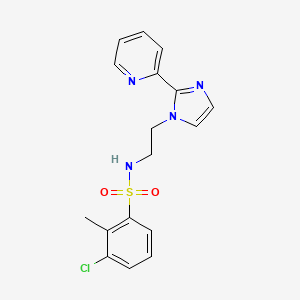

(2-氯-3,5-二甲苯基)硼酸及其衍生物特别用于铃木交叉偶联反应。此类硼酸的反应性在通过与乙烯基三氟甲磺酸酯和芳基卤化物的交叉偶联形成联芳基结构中得到了充分证明。硼酸化学的这一方面在有机合成中至关重要,它允许以高精度和特异性形成复杂分子(Winkle & Schaab, 2001)。

2. 聚合和材料科学

在材料科学中,(2-氯-3,5-二甲苯基)硼酸的衍生物有助于合成新型聚合物。源自此类硼酸的硼酸聚合物独特的路易斯酸性特征表明在超分子材料中具有广泛的潜在应用,并可用作各种化学反应中的催化剂。这些聚合物的超分子组装由路易斯酸 - 路易斯碱相互作用和可逆共价 B-O-B 键形成驱动,这支撑了它们在制造动态和响应性材料中的实用性(Baraniak et al., 2019)。

3. 传感和检测

硼酸部分是开发用于检测生物活性物质的传感器的组成部分。硼酸与二醇或多元醇的相互作用构成了各种传感机制的基础,包括荧光化学传感器。这些传感器对于检测碳水化合物、生物活性物质和其他重要的生物实体至关重要。硼酸独特的化学性质使其成为设计和开发用于生物医学应用的高灵敏度、高特异性传感器的基本组成部分(Huang et al., 2012)。

作用机制

Target of Action

The primary target of (2-Chloro-3,5-dimethylphenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .

Mode of Action

(2-Chloro-3,5-dimethylphenyl)boronic acid interacts with its targets through two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers a nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction, facilitated by (2-Chloro-3,5-dimethylphenyl)boronic acid, affects the carbon–carbon bond formation pathway . This reaction allows for the joining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The result is the formation of new carbon–carbon bonds, which is a critical process in organic synthesis .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . Its solubility in water is slight , which may affect its absorption and distribution in biological systems.

Result of Action

The primary result of the action of (2-Chloro-3,5-dimethylphenyl)boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds .

Action Environment

The action of (2-Chloro-3,5-dimethylphenyl)boronic acid is influenced by several environmental factors. The Suzuki–Miyaura coupling reaction it facilitates is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction typically needs to be carried out under controlled conditions to ensure efficacy and stability .

安全和危害

未来方向

属性

IUPAC Name |

(2-chloro-3,5-dimethylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BClO2/c1-5-3-6(2)8(10)7(4-5)9(11)12/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDUWKGWESJHII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532856.png)

![Methyl 3-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2532858.png)

![Methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate](/img/structure/B2532863.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2532864.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2532865.png)

![N-(3-chloro-4-methylphenyl)-5-[(4-phenoxyphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532869.png)

![N-[(6-Cyclopropylpyridin-3-yl)methyl]-3-fluoropyridine-4-carboxamide;dihydrochloride](/img/structure/B2532875.png)